2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Description
(Des-Tyr1)-Met-Enkephalin is a tetrapeptide derived from the enkephalin family of peptides. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the central nervous system. (Des-Tyr1)-Met-Enkephalin, specifically, is a degradation product of enkephalins and is known for its unique biological activities .
Properties
IUPAC Name |
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHAJHJQOWBJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Des-Tyr1)-Met-Enkephalin involves the sequential coupling of amino acids. The typical synthetic route includes:
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain.
Solution-phase synthesis: This method involves the coupling of amino acids in solution, followed by purification steps.
Industrial Production Methods: Industrial production of (Des-Tyr1)-Met-Enkephalin typically employs automated peptide synthesizers that utilize SPPS. The process involves:
Activation of carboxyl groups: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling reactions: Facilitated by coupling agents such as hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Deprotection and cleavage: Using trifluoroacetic acid (TFA) to remove protecting groups and release the peptide from the resin.
Chemical Reactions Analysis
Types of Reactions: (Des-Tyr1)-Met-Enkephalin can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents like DCC or HBTU.
Major Products:
Oxidation products: Methionine sulfoxide and methionine sulfone.
Reduction products: Reduced peptide with free thiol groups.
Substitution products: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a molecular formula of and a molecular weight of approximately 430.5 g/mol. Its structure features multiple functional groups, which contribute to its biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of sulfonamides have shown effectiveness against various cancer cell lines, including breast and colon cancers. The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation .
-
Enzyme Inhibition
- The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase has been documented. These enzymes are crucial in conditions like Alzheimer's disease and Type 2 Diabetes Mellitus (T2DM). Inhibitors targeting AChE can potentially improve cognitive function in Alzheimer's patients, while alpha-glucosidase inhibitors can help manage blood glucose levels in diabetic patients .
Biochemical Applications
-
Protein Interaction Studies
- The compound's structure allows for potential interactions with various proteins, making it a candidate for studies aimed at understanding protein-ligand interactions. Such studies can provide insights into the molecular mechanisms underlying diseases and aid in the design of new therapeutic agents.
- Metabolomics
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of similar sulfonamide derivatives, researchers synthesized a series of compounds that were tested against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant antiproliferative activity . This suggests that 2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid may have similar potential.
Case Study 2: Enzyme Inhibition
A recent investigation into enzyme inhibitors revealed that compounds with structural similarities to 2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid effectively inhibited AChE and alpha-glucosidase activities. These findings support further exploration into this compound for therapeutic applications in neurodegenerative diseases and diabetes management .
Data Table: Summary of Biological Activities
Mechanism of Action
(Des-Tyr1)-Met-Enkephalin exerts its effects by interacting with opioid receptors in the central nervous system. The primary molecular targets are the delta and mu opioid receptors. Upon binding to these receptors, (Des-Tyr1)-Met-Enkephalin activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels. This results in decreased neuronal excitability and reduced perception of pain .
Comparison with Similar Compounds
Met-Enkephalin: A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met.
Leu-Enkephalin: A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu.
Beta-Endorphin: A longer peptide with potent analgesic properties.
Comparison:
(Des-Tyr1)-Met-Enkephalin vs. Met-Enkephalin: (Des-Tyr1)-Met-Enkephalin lacks the N-terminal tyrosine residue, which alters its binding affinity and activity at opioid receptors.
(Des-Tyr1)-Met-Enkephalin vs. Leu-Enkephalin: Both are enkephalin derivatives, but the substitution of methionine with leucine in Leu-Enkephalin changes its receptor selectivity and potency.
(Des-Tyr1)-Met-Enkephalin vs. Beta-Endorphin: Beta-Endorphin is a much longer peptide with higher potency and a broader range of biological activities
Biological Activity
The compound 2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid (often referred to as a derivative of methionine) is a complex amino acid structure that exhibits various biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 372.41 g/mol. The structure includes multiple amino groups, a phenyl group, and a methylsulfanyl group, which contribute to its biological activities.
1. Antioxidant Properties
Research indicates that compounds similar to methionine exhibit significant antioxidant activity. Methionine derivatives can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in neurodegenerative diseases where oxidative damage is prevalent.
2. Neuroprotective Effects
Studies have shown that methionine derivatives can protect neuronal cells from apoptosis induced by various stressors. For instance, in models of noise-induced hearing loss, D-methionine has been demonstrated to mitigate auditory cell damage, suggesting a protective role against excitotoxicity and inflammation in the nervous system .
3. Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .
Case Study 1: Hearing Loss Prevention
A clinical study evaluated the efficacy of D-methionine in preventing noise-induced hearing loss in rats. The results showed that administration of D-methionine significantly reduced auditory threshold shifts compared to control groups, indicating its protective effects on hearing .
Case Study 2: Neuroprotection in Alzheimer's Disease
Another study focused on the neuroprotective effects of methionine derivatives in Alzheimer’s disease models. The findings suggested that these compounds could reduce amyloid-beta toxicity and improve cognitive function in treated subjects, highlighting their potential as therapeutic agents for neurodegenerative diseases .
Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study on Antioxidant Activity | To assess the free radical scavenging ability | Demonstrated significant reduction in oxidative stress markers |
| Neuroprotection Study | Evaluate effects on neuronal apoptosis | Showed decreased cell death in stressed neurons |
| Inflammation Model | Investigate anti-inflammatory effects | Inhibited production of TNF-alpha and IL-6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
